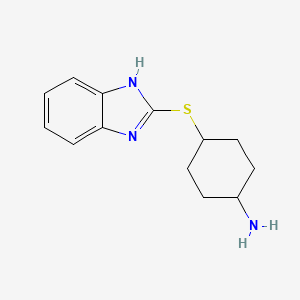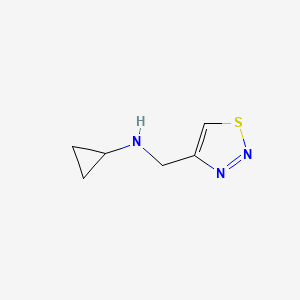
3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloropyridine, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted pyridines, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloropyridine and carboxylic acid groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)pyridine-2-carboxylic acid
- 4-Chloropyridine-2-carboxylic acid
- 3-(Chloromethyl)-4-chloropyridine-2-carboxylic acid
Uniqueness
3-(Bromomethyl)-4-chloropyridine-2-carboxylic acid is unique due to the presence of both bromomethyl and chloropyridine groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological or material properties .
Properties
Molecular Formula |
C7H5BrClNO2 |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
3-(bromomethyl)-4-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-3-4-5(9)1-2-10-6(4)7(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
GCECDYAYSRCPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


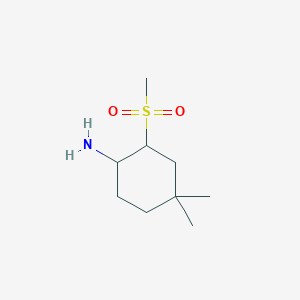

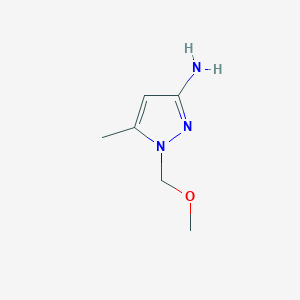
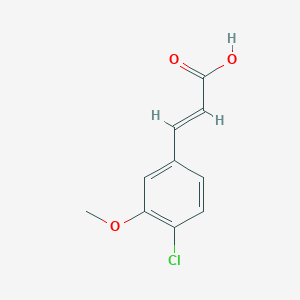

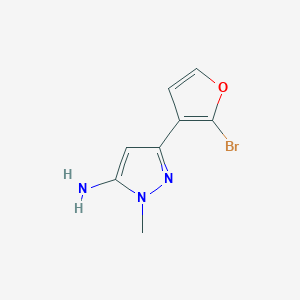
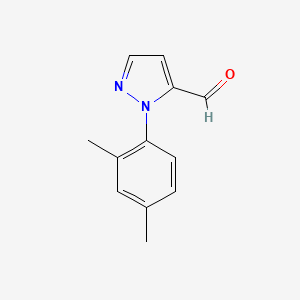


amine](/img/structure/B13242566.png)
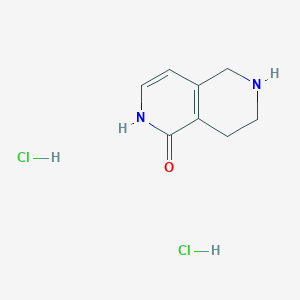
![2-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride](/img/structure/B13242574.png)
